Boc-D-glutamic acid Boc-D-glutamic acid
Brand Name: Vulcanchem
CAS No.: 34404-28-9
VCID: VC21542261
InChI: InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C10H17NO6
Molecular Weight: 247.24 g/mol

Boc-D-glutamic acid

CAS No.: 34404-28-9

Cat. No.: VC21542261

Molecular Formula: C10H17NO6

Molecular Weight: 247.24 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-glutamic acid - 34404-28-9

CAS No. 34404-28-9
Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
Standard InChI InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1
Standard InChI Key AQTUACKQXJNHFQ-ZCFIWIBFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O

Chemical Structure and Properties

Basic Structural Information

Boc-D-glutamic acid, formally known as N-(tert-Butoxycarbonyl)-D-glutamic acid, is a protected form of D-glutamic acid, which is the dextrorotatory enantiomer of glutamic acid. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino functionality, leaving the carboxylic acid groups available for further reactions. This strategic protection is essential in peptide synthesis as it prevents unwanted side reactions during peptide bond formation. The presence of the Boc group makes the compound more lipophilic and soluble in organic solvents compared to the unprotected amino acid .

The molecular structure of Boc-D-glutamic acid contains a chiral center with D-configuration, distinguishing it from its L-enantiomer. D-Glutamic acid itself is an unnatural isomer of the more common L-glutamic acid, but it has significant presence in biological systems, particularly in bacterial cell wall peptidoglycans of both gram-positive and gram-negative bacteria . The Boc protecting group attached to the nitrogen serves as a temporary protection that can be selectively removed under acidic conditions when needed in the synthetic process.

Physical and Chemical Characteristics

Boc-D-glutamic acid appears as a white to light yellow solid with specific optical rotation properties . The optical rotation, an important parameter for verifying the enantiomeric purity of chiral compounds, has been measured as +13.5 ± 2° (c=1 in MeOH) . This positive rotation confirms the D-configuration of the glutamic acid backbone.

Table 1: Key Physical and Chemical Properties of Boc-D-Glutamic Acid

PropertyValue/DescriptionReference
CAS Number34404-28-9
AppearanceWhite to light yellow solid
SolubilitySoluble in water, methanol, DMF
Optical Rotation+13.5 ± 2° (c=1 in MeOH)
Physical StatePowder to crystal
pKa (Predicted)3.83 ± 0.10

The compound is soluble in polar solvents such as water, methanol, and dimethylformamide (DMF), which makes it convenient for use in various synthetic procedures . Its stability under normal laboratory conditions and the selective reactivity of its functional groups are advantageous properties that contribute to its wide use in peptide chemistry and related fields.

Related Derivatives and Analogs

Side-Chain Protected Derivatives

Several derivatives of Boc-D-glutamic acid exist with various protecting groups on the side-chain carboxylic acid. These derivatives are tailored for specific synthetic requirements and offer different levels of protection and reactivity. The side-chain protection is crucial for directing the peptide coupling reactions exclusively to the alpha-carboxylic acid group.

Boc-D-Glu(OtBu)-OH (CAS: 104719-63-3) is a commonly used derivative where the side-chain carboxylic acid is protected as a tert-butyl ester. This compound has a molecular weight of 303.4 and a molecular formula of C₁₄H₂₅NO₆ . The tert-butyl ester protection can be removed under acidic conditions, similar to the Boc group, which allows for simultaneous deprotection of both groups in the final step of peptide synthesis .

Another important derivative is Boc-D-Glu(OBzl)-OH (CAS: 35793-73-8), which features a benzyl ester protecting the side-chain carboxylic acid. This compound has a molecular weight of 337.4 and a molecular formula of C₁₇H₂₃NO₆ . The benzyl protection offers different deprotection options compared to the tert-butyl group, as it can be removed by hydrogenolysis or by strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) .

Table 2: Comparison of Boc-D-Glutamic Acid Derivatives

DerivativeCAS NumberMolecular FormulaMolecular WeightDeprotection MethodReference
Boc-D-Glu-OH34404-28-9C₁₀H₁₇NO₆247.25 (approx.)Acidic conditions
Boc-D-Glu(OtBu)-OH104719-63-3C₁₄H₂₅NO₆303.4Acidic conditions
Boc-D-Glu(OBzl)-OH35793-73-8C₁₇H₂₃NO₆337.4HF, TFMSA, or hydrogenolysis

Synthesis of Derivatives for Specialized Applications

Research has shown that Boc-D-glutamic acid derivatives can be used as starting materials for the synthesis of more complex compounds with specific applications. For example, in the synthesis of 4-(3-fluoropropyl)-glutamic acid stereoisomers, Boc-D-Glu(OtBu)-OH was used as a key starting material . This synthesis demonstrates the utility of protected D-glutamic acid in creating novel compounds for potential use in molecular imaging and other biomedical applications.

The synthesis process typically involves multiple steps with careful control of reaction conditions to maintain the stereochemical integrity of the compounds. For instance, (2R,4R)-4-(3-Fluoropropyl)-D-glutamic acid was synthesized from a protected D-glutamate derivative in three steps, followed by deprotection with trifluoroacetic acid (TFA) to yield the final product with the desired stereochemistry .

Applications in Research and Industry

Peptide Synthesis

Boc-D-glutamic acid is extensively used in peptide synthesis, particularly in the Boc solid-phase peptide synthesis (Boc SPPS) strategy. In this approach, the Boc group serves as a temporary protection for the alpha-amino group, which can be selectively removed under acidic conditions (typically using TFA) before coupling the next amino acid in the sequence .

The presence of D-glutamic acid residues in peptides can confer unique structural and biological properties compared to peptides containing only L-amino acids. D-amino acids are known to enhance peptide stability against enzymatic degradation, which is beneficial for developing peptide-based therapeutics with improved pharmacokinetic profiles. Boc-D-glutamic acid allows for the precise incorporation of D-glutamic acid residues into peptide sequences .

Different side-chain protected derivatives of Boc-D-glutamic acid provide synthetic flexibility. For example, Boc-D-Glu(OBzl)-OH is commonly used in Boc SPPS where the benzyl ester protection needs to be removed during the final cleavage step with strong acids like HF . Conversely, Boc-D-Glu(OtBu)-OH is useful in synthetic schemes where differential deprotection strategies are required .

Pharmaceutical and Drug Development

In pharmaceutical research, Boc-D-glutamic acid plays a significant role in the design and synthesis of novel drug candidates. Its structural properties make it valuable in the creation of prodrugs that enhance bioavailability of active pharmaceutical ingredients . The compound's ability to be selectively modified and incorporated into larger molecular structures makes it a versatile building block for medicinal chemistry.

Research has shown that D-glutamic acid-containing compounds can have interesting pharmacological properties. For instance, derivatives of D-glutamic acid have been investigated for their potential in neuroscience applications, particularly in developing analogs of glutamate, an important neurotransmitter involved in various neurological disorders .

The development of radiolabeled derivatives of D-glutamic acid, such as 4-(3-fluoropropyl)-D-glutamic acid stereoisomers, demonstrates the compound's utility in creating molecular imaging agents. These compounds have potential applications in positron emission tomography (PET) imaging, which is valuable for both clinical diagnostics and research purposes .

Bioconjugation and Polymer Chemistry

Boc-D-glutamic acid is employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in developing diagnostic tools and therapeutic delivery systems . The carboxylic acid groups of the glutamic acid moiety provide convenient handles for conjugation reactions.

In polymer chemistry, Boc-D-glutamic acid and its derivatives can be incorporated into polymeric structures designed for drug delivery. These polymers can improve the release profiles and targeting of therapeutic agents, enhancing their efficacy while potentially reducing side effects . The controlled release properties of such polymers make them valuable in pharmaceutical formulations and tissue engineering applications.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used for the analysis of Boc-D-glutamic acid and its derivatives. For instance, chiral HPLC methods have been developed for the determination of stereoisomers of glutamic acid derivatives, using columns such as the Chirex 3126 or Chiralcel OD . These methods allow for the separation and quantification of stereoisomers with high resolution, which is crucial for ensuring the enantiomeric purity of the compounds.

Thin-layer chromatography (TLC) is another useful technique for monitoring the purity of Boc-D-glutamic acid. The search results indicate that TLC systems are used to assess the purity of commercial Boc-D-glutamic acid products, with purity specifications typically being ≥98% .

Spectroscopic Identification

Infrared (IR) spectroscopy serves as a standard method for confirming the identity of Boc-D-glutamic acid. The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule, including the carboxylic acids, the carbamate of the Boc group, and the amide linkage .

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Boc-D-glutamic acid and its derivatives. For example, the 1H NMR spectrum of a D-glutamic acid derivative such as (2R,4R)-4-(3-Fluoropropyl)-D-glutamic acid shows characteristic signals for the protons in the glutamic acid backbone and any modifications .

Comparison with Other Protected Amino Acids

Advantages Over Other Protection Strategies

The Boc protection strategy offers several advantages compared to other protection methods used in peptide synthesis. Unlike the Fmoc (9-fluorenylmethoxycarbonyl) protection, which is removed under basic conditions, the Boc group is cleaved under acidic conditions. This orthogonality in deprotection conditions allows for selective manipulation of protecting groups in complex synthetic schemes .

Boc-D-glutamic acid, with its specific side-chain protection options (tert-butyl or benzyl esters), provides flexibility in synthetic planning. The ability to choose between different side-chain protections allows chemists to tailor their synthetic approach based on the specific requirements of the target molecule and the compatibility with other functional groups present .

Current Research and Future Perspectives

Recent Advances in Synthetic Applications

Recent research has expanded the applications of Boc-D-glutamic acid beyond traditional peptide synthesis. The compound has been used in the development of novel amino acid derivatives with potential applications in molecular imaging. For example, the synthesis of 4-(3-fluoropropyl)-glutamic acid stereoisomers from protected D-glutamate derivatives demonstrates the utility of Boc-D-glutamic acid in creating specialized compounds for biomedical research .

The controlled synthesis of stereochemically pure compounds is a significant area of research where Boc-D-glutamic acid plays a role. Methods for stereoselective synthesis or resolution by recrystallization have been developed to obtain intermediates with high enantiomeric excess (>98% ee), which is crucial for applications requiring stereochemical precision .

Emerging Applications in Biomedical Research

In biomedical research, Boc-D-glutamic acid derivatives are being explored for their potential in developing targeted drug delivery systems. The compound's ability to be incorporated into polymeric structures allows for the creation of carriers that can encapsulate and release therapeutic agents in a controlled manner .

The unique properties of D-glutamic acid, such as its presence in bacterial cell walls and its potential as a hapten, open up possibilities for applications in infectious disease research and immunology. Compounds derived from Boc-D-glutamic acid could potentially be used in the development of vaccines or diagnostic tools targeting bacterial infections .

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